2-(Isoquinolin-3-YL)acetic acid

Overview

Description

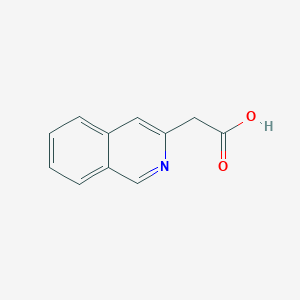

“2-(Isoquinolin-3-YL)acetic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound consists of a isoquinoline group attached to an acetic acid group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an isoquinoline group and an acetic acid group . The isoquinoline group is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The acetic acid group consists of a methyl group (CH3) attached to a carboxyl group (COOH) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.19 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

2-(Isoquinolin-3-YL)acetic acid is involved in the synthesis of various biologically active compounds. For instance, indole-2-carboxylates, when reacted with certain agents, can yield isoquinoline-thioacetic acids, which are then used to create biologically active benzimidazoles (Sharma, 2017).

Anticonvulsant Activity Studies

In research focusing on anticonvulsive substances, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives were synthesized and evaluated for their anticonvulsant properties. This research contributes to expanding the range of biologically active substances for anticonvulsive action (El Kayal et al., 2019).

Antifungal Activity

This compound derivatives have been shown to possess antifungal properties. For example, a study synthesized 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline derivatives displaying antifungal activity, expanding the potential applications of these compounds in medical research (Surikova et al., 2011).

Analytical Assays in Doping Research

This compound derivatives are also relevant in doping research. Studies have developed liquid chromatography-tandem mass spectrometry-based assays for determining HIF stabilizers, which are derived from the isoquinoline-3-carboxamide scaffold, in preventive doping research (Beuck et al., 2011).

Synthesis of Isoquinoline Derivatives

The compound is used in the synthesis of various isoquinoline derivatives, which have applications in pharmaceutical and chemical research. For instance, certain reactions yield 1,3-disubstituted isoquinolines, which are valuable in various synthetic applications (Hu et al., 2010).

Gas Phase Reactions in Mass Spectrometry

In mass spectrometry, this compound derivatives have been studied for their unusual gas-phase formations, contributing to the understanding of mass spectrometric conditions for the analysis of structurally related compounds (Thevis et al., 2008).

Future Directions

Mechanism of Action

Target of Action

It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Pharmacokinetics

The pharmacokinetic properties of 2-(Isoquinolin-3-YL)acetic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability . These properties collectively contribute to its bioavailability.

Biochemical Analysis

Biochemical Properties

2-(Isoquinolin-3-YL)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds processed by this enzyme. Additionally, its high gastrointestinal absorption and blood-brain barrier permeability indicate its potential for systemic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, as a CYP1A2 inhibitor, it can alter the enzyme’s activity, affecting the metabolism of substrates processed by CYP1A2 . Additionally, its interaction with other proteins and receptors may lead to changes in gene expression, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time Its stability and degradation are crucial factors influencing its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties. Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . Understanding the dosage thresholds and safe therapeutic windows is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its inhibition of CYP1A2 suggests that it may affect the metabolic flux of other compounds processed by this enzyme

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It has high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system effects . The compound’s interaction with transporters and binding proteins influences its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its precise subcellular distribution is crucial for elucidating its mechanism of action and potential therapeutic targets .

properties

IUPAC Name |

2-isoquinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXNIMSTUCEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695238 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72033-13-7 | |

| Record name | (Isoquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)

amino]-1-ethanol](/img/structure/B1395011.png)

![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)

![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)

![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)

![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)

![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)

![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)